molecular formula C14H15NO2S B7511953 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone

Cat. No. B7511953
M. Wt: 261.34 g/mol
InChI Key: RNVYERZOVOUYAC-UHFFFAOYSA-N
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Description

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in various research studies.

Mechanism of Action

The mechanism of action of 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone is not fully understood. However, it is believed to act by modulating the activity of various enzymes and proteins in the body. Specifically, it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the development of various diseases.
Biochemical and Physiological Effects:
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone has been found to exhibit various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect against oxidative stress and prevent the development of various diseases. Additionally, it has been found to have anti-inflammatory properties, which may help to reduce inflammation and prevent the development of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone in lab experiments is its ability to modulate the activity of various enzymes and proteins in the body. This makes it a useful tool for studying various biological processes and for developing new therapeutic agents. However, one of the main limitations of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research involving 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone. One potential direction is the development of new therapeutic agents based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research studies. Finally, more research is needed to determine the safety and toxicity of this compound, particularly in long-term studies.

Synthesis Methods

The synthesis of 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone involves a multi-step process that begins with the reaction of 5-ethylfuran-2-carboxylic acid with thionyl chloride to form 5-ethylfuran-2-yl chloride. This intermediate is then reacted with 2-aminopyridine to form the desired product.

Scientific Research Applications

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone has been found to have various applications in scientific research. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been used as a tool in the study of various biological processes, including enzyme inhibition and protein-protein interactions.

properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-2-11-3-4-12(17-11)14(16)15-7-5-13-10(9-15)6-8-18-13/h3-4,6,8H,2,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVYERZOVOUYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(=O)N2CCC3=C(C2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone

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